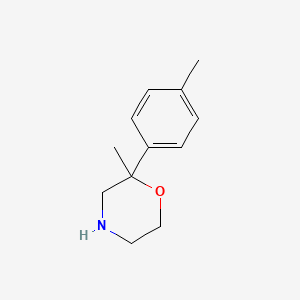
2-Methyl-2-(p-tolyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2-(p-tolyl)morpholine” is a chemical compound with the molecular formula C12H17NO . It is also known as “2-Methyl-2-(4-methylphenyl)morpholine” and has a molecular weight of 191.27 g/mol .
Synthesis Analysis
The synthesis of “2-Methyl-2-(p-tolyl)morpholine” and its derivatives has been reported in the literature . For example, one study synthesized two new tolyl derivatives of diphenhydramine, one of which was “2-Methyl-2-(p-tolyl)morpholine”, using a sequence of coupling, cyclization, and reduction reactions . Another study reported the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives using morpholine as a catalyst .Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(p-tolyl)morpholine” consists of a six-membered morpholine ring with a methyl group and a p-tolyl group attached to the same carbon atom .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
2-Methyl-2-(p-tolyl)morpholine: has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of diphenhydramine, which include tolyl derivatives of morpholine, can effectively reduce acute inflammations. This is attributed to their ability to decrease vascular permeability and antagonistic effects on H1 histamine receptors .
Antitumor Activity
Morpholine derivatives have been synthesized and evaluated for their antitumor properties. In particular, studies have shown that certain morpholinylchalcones exhibit promising activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These compounds, derived from morpholine-based heterocycles, have been compared with standard antitumor drugs like cisplatin, indicating their potential as effective anticancer agents .
Molecular Docking Studies
The morpholine derivatives have also been subjected to molecular docking studies to understand their interaction with biological targets. Computational studies using software like MOE 2014.09 have supported the biological activity results, suggesting that these compounds can effectively bind to specific receptors or enzymes, which is crucial for their pharmacological action .
Pharmacological Properties
The presence of a morpholine ring in a compound is known to contribute to enhanced pharmacological activities. This includes a variety of effects such as antihistamine, anti-allergic, and anti-platelet effects. The specific pharmacological properties can vary among different morpholine derivatives, making them a versatile class of compounds for drug development .
Synthesis of Novel Compounds
Morpholine and its derivatives serve as building blocks for the synthesis of a wide range of novel compounds. For instance, morpholinylchalcones have been used to construct pyridopyrimidinethiones and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones, which are complex molecules with potential pharmacological applications .
Chemical Structure Analysis
The chemical structure of 2-Methyl-2-(p-tolyl)morpholine has been analyzed and documented, providing a foundation for further research and development. Understanding the structure is essential for exploring its reactivity and interactions with other molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-2-(4-methylphenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMBSUCKZVKFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CNCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639893 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(p-tolyl)morpholine | |
CAS RN |
902836-81-1 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

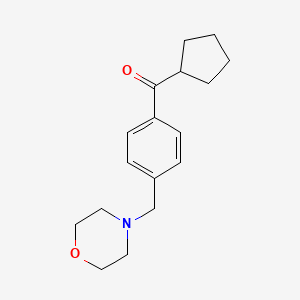
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)
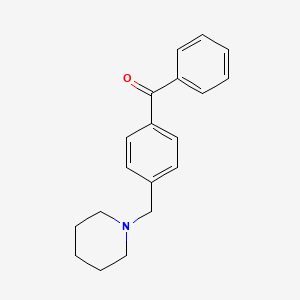

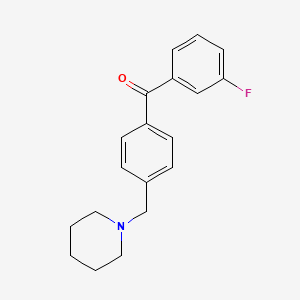
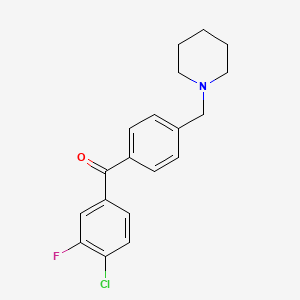
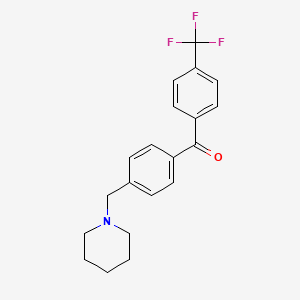
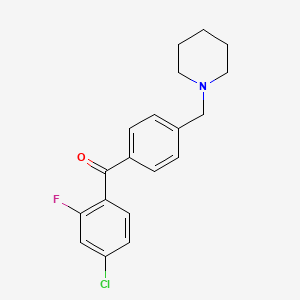


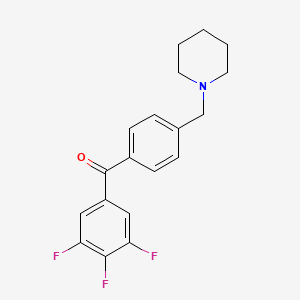
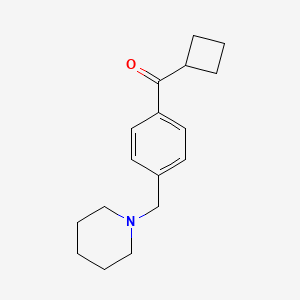
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)